molecular formula C17H17NO3 B5689456 (2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide

(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B5689456
M. Wt: 283.32 g/mol
InChI Key: BKRUEBKRGUHDDK-ZHACJKMWSA-N
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Description

(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of two methoxyphenyl groups attached to a prop-2-enamide backbone

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-8-5-7-14(12-15)18-17(19)11-10-13-6-3-4-9-16(13)21-2/h3-12H,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRUEBKRGUHDDK-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide typically involves the condensation of 2-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall yield of the compound. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
  • (2E)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
  • (2E)-3-(2-methoxyphenyl)-N-(3-hydroxyphenyl)prop-2-enamide

Uniqueness

(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to similar compounds, making it a valuable compound for various applications.

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